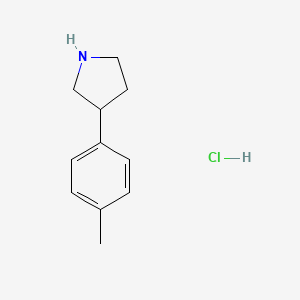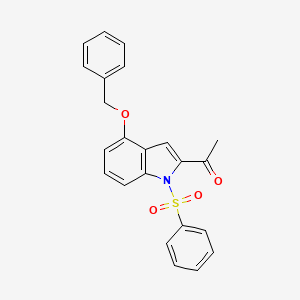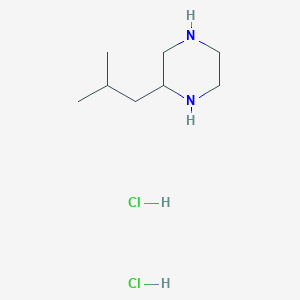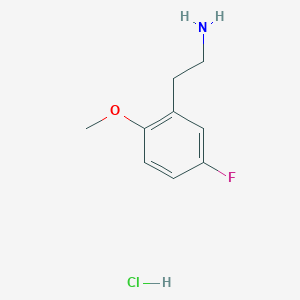
Hidrocloruro de 3-(4-Metilfenil)Pirrolidina
Descripción general
Descripción
3-(4-Methylphenyl)Pyrrolidine Hydrochloride is a useful research compound. Its molecular formula is C11H16ClN and its molecular weight is 197.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Methylphenyl)Pyrrolidine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methylphenyl)Pyrrolidine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Estudios Neurofarmacológicos
El compuesto se utiliza en estudios neurofarmacológicos, particularmente en el estudio de nuevas sustancias psicoactivas . Es un miembro prevalente de las α-pirrolidinofenonas, conocido por su fuerte efecto psicoestimulante que resulta de la potente estimulación de la circuitería de dopamina (DA) en el cerebro .
Descubrimiento de Fármacos
El anillo de pirrolidina, que es parte de este compuesto, es ampliamente utilizado por los químicos medicinales para obtener compuestos para el tratamiento de enfermedades humanas . El gran interés en este andamiaje saturado se ve reforzado por la posibilidad de explorar eficazmente el espacio farmacoforo debido a la hibridación sp3 .
Tratamiento de Enfermedades Autoinmunitarias
En el campo de las enfermedades autoinmunitarias, se encontró que reemplazar un grupo no estereoquímico por un grupo estereoquímico era beneficioso para la actividad de una nueva serie de derivados de cis-3,4-difenilpirrolidina como agonistas inversos del receptor huérfano relacionado con el ácido retinoico γ (RORγt) .
Actividad Antibacteriana
El compuesto ha sido estudiado por su actividad antibacteriana. La relación estructura-actividad (SAR) de los compuestos estudiados mostró que la actividad aumentaba con ciertos sustituyentes N′ .
Inhibidor del Desarrollo de L4
El compuesto ha sido identificado como un inhibidor eficiente del desarrollo de L4 . Esto podría tener aplicaciones potenciales en el campo de la parasitología o las enfermedades infecciosas.
Tratamiento de la Adicción a Psicoestimulantes
Dadas sus propiedades psicoestimulantes, el compuesto podría usarse potencialmente en el tratamiento de la adicción a psicoestimulantes . Sin embargo, se necesita más investigación en esta área.
Mecanismo De Acción
Target of Action
It is known that pyrrolidine alkaloids, a group to which this compound belongs, have been shown to interact with a variety of biological targets .
Mode of Action
It is known that pyrrolidine-containing synthetic cathinones, a group to which this compound may belong, are known for their strong psychostimulant effect resulting from potent stimulation of dopamine circuitry in the brain .
Biochemical Pathways
Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine-containing synthetic cathinones, a group to which this compound may belong, produce psychostimulant effects mediated by stimulation of dopaminergic neurotransmission .
Action Environment
It is known that the compound is a white solid and should be stored at 0-8 degrees celsius .
Propiedades
IUPAC Name |
3-(4-methylphenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-9-2-4-10(5-3-9)11-6-7-12-8-11;/h2-5,11-12H,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMNEXWVYXSNHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662904 | |
| Record name | 3-(4-Methylphenyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187172-68-4 | |
| Record name | 3-(4-Methylphenyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Iodo-2,3-dihydrobenzo[b]furan](/img/structure/B1499992.png)













